N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound primarily classified within the category of piperidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and an indole moiety with methoxy substituents. The molecular formula for this compound is with a molecular weight of approximately 379.49 g/mol .
The synthesis of N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
The molecular structure of N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can be represented using various notations:
COc1cc2CC(=Cc2cc1OC)CC3CCN(Cc4ccccc4)CC3InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 .The compound's structure features:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can participate in various chemical reactions:
Each reaction requires specific conditions such as temperature control and choice of solvents to optimize yields and minimize side reactions .
The mechanism of action for N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is not fully elucidated but is believed to involve interactions with neurotransmitter systems:
Studies suggest that this compound could exhibit properties relevant to neuropharmacology, particularly in treating conditions like dementia or other cognitive disorders .
Key physical properties include:
Relevant chemical properties are:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the compound .
N-(1-benzylpiperidin-4-yl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has potential applications in:
This compound represents a promising area for further research into therapeutic applications due to its complex structure and biological activity .
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1